Stirocainide fumarate

Description

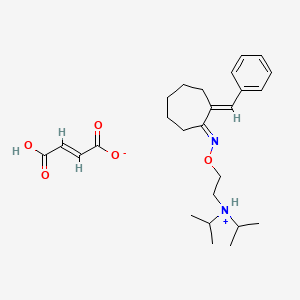

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66660-95-5 |

|---|---|

Molecular Formula |

C26H38N2O5 |

Molecular Weight |

458.6 g/mol |

IUPAC Name |

2-[(E)-[(2E)-2-benzylidenecycloheptylidene]amino]oxyethyl-di(propan-2-yl)azanium;(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H34N2O.C4H4O4/c1-18(2)24(19(3)4)15-16-25-23-22-14-10-6-9-13-21(22)17-20-11-7-5-8-12-20;5-3(6)1-2-4(7)8/h5,7-8,11-12,17-19H,6,9-10,13-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b21-17+,23-22+;2-1+ |

InChI Key |

AESHZADWPMFPLM-ZYYSPHRUSA-N |

SMILES |

CC(C)[NH+](CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C.C(=CC(=O)[O-])C(=O)O |

Isomeric SMILES |

CC(C)[NH+](CCO/N=C/1\CCCCC\C1=C/C2=CC=CC=C2)C(C)C.C(=C/C(=O)[O-])\C(=O)O |

Canonical SMILES |

CC(C)[NH+](CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C.C(=CC(=O)[O-])C(=O)O |

Synonyms |

2-benzal-1-((2'-diisopropylamino)ethoxyimino)cycloheptane hydrogen fumarate stirocainide TH 494 TH-494 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of Stirocainide Fumarate

Established Synthetic Routes and Methodological Innovations for Fumarate (B1241708) Moiety Incorporation

The incorporation of the fumarate moiety into a drug molecule like Stirocainide (B1244169) can be achieved through various established synthetic routes. These methods are crucial for the development of the final drug product and have seen innovations to improve efficiency and sustainability.

Isomerization-Based Synthetic Approaches (e.g., Maleate (B1232345) to Fumarate Conversions)

A common and economically viable route to fumarates is through the isomerization of maleates. Maleic anhydride, a readily available industrial chemical, can be converted to maleic acid or its esters, which are then isomerized to the corresponding fumaric acid or fumarate esters. google.com This isomerization is a critical step as fumaric acid is the trans-isomer, which is often the desired form for pharmaceutical salts due to its stability and distinct physical properties compared to the cis-isomer, maleic acid.

The conversion of maleate to fumarate can be achieved through several methods:

Thermal Isomerization: Heating maleic acid or its esters can induce isomerization to the more thermodynamically stable fumaric acid or fumarate. mdpi.com However, this method often requires high temperatures, which can lead to side reactions and impurities. wikipedia.org

Catalytic Isomerization: Various catalysts can facilitate the isomerization under milder conditions. These include:

Acid Catalysis: Strong acids can catalyze the rotation around the carbon-carbon double bond.

Halide-catalyzed isomerization: Halides of sulfur and phosphorus acids have been shown to be effective catalysts for the conversion of alkyl maleates to alkyl fumarates. google.com

Amine-catalyzed isomerization: Amines, such as morpholine, can act as catalysts for the isomerization of dimethyl maleate to dimethyl fumarate, often assisted by a Lewis acid like zinc chloride. acs.org

Enzymatic Isomerization: A greener and highly specific approach involves the use of enzymes. Maleate isomerase is an enzyme that catalyzes the cis-trans isomerization of maleate to fumarate. wikipedia.orgnih.gov This biocatalytic method operates under mild conditions and avoids the formation of by-products often seen in chemical catalysis. wikipedia.org The use of heat-stable maleate isomerases has been explored to improve the industrial feasibility of this process. wikipedia.org

| Isomerization Method | Description | Key Features | Reference(s) |

| Thermal Isomerization | Use of heat to convert maleate to fumarate. | Simple, but can lead to by-products. | mdpi.com |

| Catalytic Isomerization | Employs catalysts like acids, halides, or amines. | Milder conditions, improved efficiency. | google.comacs.org |

| Enzymatic Isomerization | Utilizes the enzyme maleate isomerase. | High specificity, environmentally friendly. | wikipedia.orgnih.gov |

Fischer Esterification Principles in Fumarate Synthesis

Fischer esterification is a classic and fundamental reaction in organic chemistry used to form esters from carboxylic acids and alcohols in the presence of an acid catalyst. acs.org This principle is directly applicable to the synthesis of dialkyl fumarates, which can be precursors or are structurally related to the fumarate salt.

The process involves reacting fumaric acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is reversible, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed. google.com While effective, challenges can arise, such as the potential for side reactions when using sensitive alcohols. For instance, the use of sulfuric acid with benzyl (B1604629) alcohol can lead to polymerization and oxidation, complicating purification. researchgate.net To circumvent such issues, alternative methods like using more reactive derivatives of fumaric acid, such as fumaryl (B14642384) chloride, can be employed. researchgate.net

Bio-Catalytic and Sustainable Pathways for Fumaric Acid Production as Precursor

In recent years, there has been a significant shift towards sustainable and bio-based production of chemicals. Fumaric acid, as a key precursor, is at the forefront of this green revolution. The traditional petrochemical-based synthesis of fumaric acid is being challenged by bio-catalytic and fermentative pathways. inrs.camdpi.com

Microbial fermentation using various microorganisms, such as Rhizopus oryzae, has been extensively studied for the production of fumaric acid from renewable feedstocks like glucose. inrs.ca Genetic modification of strains like Escherichia coli and Saccharomyces cerevisiae is also being explored to enhance production yields. inrs.ca

A more recent innovation involves the use of multi-enzyme biocatalytic systems. For example, fumarate can be synthesized from pyruvate (B1213749) and gaseous CO2 using a combination of pyruvate carboxylase, malate (B86768) dehydrogenase, and fumarase. rsc.org This system demonstrates the potential for carbon fixation into value-added chemicals. rsc.orgasiaresearchnews.com These bio-based methods not only offer a sustainable alternative but also operate under mild conditions, reducing energy consumption and environmental impact. mdpi.com

Targeted Synthesis of Stirocainide Fumarate Analogues for Structure-Activity Relationship Investigations

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). mdpi.com By systematically modifying the chemical structure of a lead compound like Stirocainide, researchers can identify key structural features responsible for its biological activity and optimize its therapeutic properties.

While specific SAR studies on Stirocainide analogues are not extensively published in the public domain, the general principles of analogue synthesis can be applied. For a molecule like Stirocainide, which possesses a heterocyclic core, modifications could be targeted at various positions:

Substitution on the Heterocyclic Ring: Introducing different substituents on the core heterocyclic structure can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its binding to the biological target.

Modification of the Side Chain: Altering the length, branching, or functional groups of the side chains can impact the drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Introduction of Different Heterocyclic Scaffolds: Replacing the existing heterocyclic system with other bioisosteric rings can lead to the discovery of novel compounds with improved activity or a different pharmacological profile.

The synthesis of these analogues would involve multi-step organic synthesis, often employing modern synthetic methodologies to efficiently construct the desired molecules. nih.govconicet.gov.ar The subsequent biological evaluation of these analogues provides crucial data for establishing a comprehensive SAR, guiding the design of more potent and selective antiarrhythmic agents. nih.gov

| Analogue Type | Rationale for Synthesis | Potential Impact | Reference(s) for Principle |

| Ring-Substituted Analogues | To probe electronic and steric effects. | Altered target binding and potency. | mdpi.com |

| Side-Chain Modified Analogues | To modulate pharmacokinetic properties. | Improved drug-like properties. | nih.gov |

| Scaffold-Hopping Analogues | To explore novel chemical space. | Discovery of new pharmacophores. | nih.gov |

Development of Novel Synthetic Methodologies for this compound and Related Heterocyclic Scaffolds

The development of novel synthetic methodologies is crucial for advancing drug discovery and development. frontiersin.org For a compound like Stirocainide, which contains a heterocyclic scaffold, the exploration of new synthetic routes can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes.

Research in this area often focuses on:

One-Pot Reactions and Multicomponent Reactions: These strategies aim to combine multiple reaction steps into a single operation, reducing the number of purification steps, saving time, and minimizing waste. eresearchco.com

Catalysis: The use of novel catalysts, including transition metal catalysts and organocatalysts, can enable new bond formations and provide access to complex molecular architectures that are difficult to synthesize using traditional methods.

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, is becoming increasingly important in pharmaceutical synthesis. eresearchco.com

For heterocyclic compounds similar to the core of Stirocainide, various modern synthetic methods are being developed. These include novel methods for the synthesis of thiazines, quinazolines, and other nitrogen- and sulfur-containing heterocycles that are prevalent in medicinal chemistry. openmedicinalchemistryjournal.comijnrd.org The application of these innovative synthetic strategies to the synthesis of Stirocainide and its analogues could significantly accelerate the discovery of new and improved antiarrhythmic drugs.

Molecular and Cellular Mechanistic Investigations of Stirocainide Fumarate

Exploration of Molecular Targets and Ligand-Binding Interactions

The investigation into the molecular mechanisms of Stirocainide (B1244169) fumarate (B1241708) involves identifying its protein targets and characterizing the precise nature of its interactions at the molecular level. This process is fundamental to understanding its pharmacological effects.

While the specific molecular targets of the stirocainide moiety are not detailed in the provided research, the fumarate component of the compound has been shown to interact with specific ion channels. Research has identified pentameric ligand-gated ion channels (pLGICs) as a target for fumarate. nih.gov pLGICs are crucial for neurotransmission and are targets for many drugs. nih.gov

Specifically, the prokaryotic pLGIC from Gloeobacter violaceus (GLIC), which serves as a model for brain neurotransmitter receptors, is modulated by fumarate. nih.gov In a host cell line, studies using whole-cell patch-clamp electrophysiology demonstrated that fumarate acts as a positive modulator of the channel's activity. nih.gov Given that ion channels are fundamental to cardiac electrical activity, their modulation is a key mechanism for antiarrhythmic drugs. europeanpharmaceuticalreview.com The family of pLGICs includes cation-selective channels like nicotinic acetylcholine (B1216132) and serotonin (B10506) receptors, as well as anion-selective GABA and glycine (B1666218) receptors, all of which share a conserved molecular architecture. plos.org

The fumarate component itself is also known to be an endogenous electrophile that can react with cysteine residues in proteins, a process known as succination. nih.gov This reaction has been shown to affect various proteins, including enzymes and cytoskeletal proteins. nih.gov

To elucidate the direct binding partners of a compound like Stirocainide fumarate, advanced biochemical and chemoproteomic techniques are employed. Photoaffinity labeling (PAL) is a powerful strategy for covalently linking a ligand to its target protein, enabling subsequent identification. nih.govwikipedia.org This technique involves modifying the ligand with a photoreactive group (such as a diazirine or benzophenone) that, upon irradiation with light, forms a highly reactive species that binds covalently to adjacent parts of the protein target. wikipedia.orgenamine.net This irreversible trapping of what may be a reversible interaction allows for the identification of binding sites and even the deconvolution of drug targets from complex biological samples. nih.govnih.gov

Other biochemical assays are also crucial for characterizing ligand-protein interactions. Mass spectrometry (MS), particularly under non-denaturing conditions, can determine the stoichiometry and dissociation constants of protein-ligand complexes. nih.gov Furthermore, techniques like the Stability of Proteins from Rates of Oxidation (SPROX) can assess the thermodynamic properties of protein-ligand binding across a proteome, helping to identify both on- and off-target effects in complex mixtures like cell lysates. nih.gov

Table 1: Overview of Advanced Ligand-Protein Interaction Study Techniques

| Technique | Principle | Application | Citation |

| Photoaffinity Labeling (PAL) | A ligand analog with a photoreactive group is used. Upon photolysis, it forms a covalent bond with its binding target. | Identification of direct protein targets; mapping of binding sites. | nih.govenamine.netnih.gov |

| Non-Denaturing Mass Spectrometry | Preserves non-covalent protein-ligand complexes to measure the mass of the intact complex. | Determination of binding stoichiometry and dissociation constants. | nih.gov |

| SPROX | Measures changes in protein stability upon ligand binding by monitoring oxidation rates of methionine residues. | Proteome-wide identification of ligand targets and thermodynamic analysis of binding. | nih.gov |

Detailed studies on the interaction of fumarate with the GLIC pLGIC have provided insights into the specific binding sites. nih.gov Crystallographic and mutational analyses have revealed that the positive modulation by fumarate involves two distinct carboxylate-binding pockets within the channel's extracellular domain. nih.gov

These pockets are:

The Inter-subunit Pocket: This site is homologous to the orthosteric binding site where neurotransmitters typically bind. nih.gov

The Intra-subunit (Vestibular) Pocket: This is a separate pocket located within a single subunit. nih.gov

A proposed model suggests that these two sites are functionally interdependent and may be involved 'in series' to mediate the modulatory effect. nih.gov The inter-subunit pocket is thought to be the actual binding site, while the vestibular pocket region is required for either the binding itself or for coupling the binding event to the gating of the ion pore. nih.gov The characterization of binding pockets is critical, as even structurally different pockets can sometimes bind similar ligands, and conversely, many ligands are promiscuous and can interact with different pockets. plos.org The stability of a ligand within a binding pocket is often driven by stable, high-occupancy hydrogen bonds and interactions with charged residues. mdpi.com

Modulation of Ion Channel Function and Associated Electrophysiological Research

Electrophysiology studies are essential for directly measuring the functional consequences of a compound's interaction with an ion channel, such as changes in ion flow and gating properties. radcliffecardiology.comnih.gov

The fumarate component of this compound has demonstrated clear effects on the function of pentameric ligand-gated ion channels. nih.gov Electrophysiological research on the GLIC channel, a prokaryotic orthologue of pLGICs, shows that fumarate acts as a positive modulator. nih.govnih.gov

Specifically, fumarate potentiates the current evoked by a pH of 5 in the GLIC channel. nih.gov The modulatory effect is dependent on both extracellular and intracellular pH. For instance, the potentiation by fumarate decreases significantly as the intracellular pH drops. nih.gov At a less acidic extracellular pH of 6, fumarate acts as a weak inhibitor, and it shows no agonist action at a neutral pH. nih.gov This highlights a complex dependency on the channel's conformational state, which is influenced by proton concentrations. pLGICs are a major class of pharmacological targets, and their modulation can be achieved by compounds binding to various allosteric sites. plos.orgfrontiersin.org

Table 2: Electrophysiological Effects of Fumarate on GLIC Channel Activity

| Condition | Observed Effect of Fumarate | Type of Modulation | Citation |

| pH 5 (extracellular) | Potentiation of proton-evoked current | Positive Allosteric Modulator | nih.gov |

| pH 6 (extracellular) | Weak inhibition of channel activity | Weak Negative Modulator | nih.gov |

| Neutral pH (extracellular) | No agonist action | Neutral | nih.gov |

| Decreasing Intracellular pH | Strong decrease of potentiating effect | Dependent on Intracellular State | nih.gov |

The action of fumarate on the GLIC channel is a clear example of allosteric modulation. nih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) agonist binding site, thereby changing the receptor's response to the agonist. nih.govwikipedia.org Positive allosteric modulators can increase an agonist's affinity or efficacy. wikipedia.org

In the case of fumarate's interaction with GLIC, the modulation of channel activity is linked to allosteric transitions involved in pore-gating. nih.gov The binding of fumarate to the extracellular domain appears to stabilize the open state of the channel, but only under specific pH conditions that favor channel activation. nih.gov The process by which ligand binding in the extracellular domain is transmitted over a long distance (often over 50 Å) to the channel pore in the transmembrane domain is a hallmark of allosteric signaling in pLGICs. plos.org Molecular dynamics simulations of other pLGICs have shown that allosteric modulators can influence the global twisting and blooming motions of the receptor, which are key to channel gating. plos.org The proposed mechanism for fumarate, involving two functionally linked pockets, suggests a sophisticated method of influencing the conformational changes that lead to channel opening and closing. nih.gov

Application of Advanced Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp, Voltage-Clamp Studies in Cell Lines)

The investigation of a compound like Stirocainide, which is suggestive of an antiarrhythmic agent, necessitates a detailed understanding of its effects on ion channels. Advanced electrophysiological techniques such as whole-cell patch-clamp and voltage-clamp are indispensable tools for this purpose. nih.govre-place.be These methods allow for the precise measurement of ion currents across the membranes of excitable cells, providing critical insights into the compound's mechanism of action at a molecular level. wikipedia.org

The voltage-clamp technique is a foundational method used to control the membrane potential of a cell at a set level, while simultaneously measuring the ionic currents that flow through its membrane channels. wikipedia.org This allows researchers to study the current-voltage relationship of specific ion channels, which is crucial for understanding how a drug modulates their function. wikipedia.org The patch-clamp technique, a refinement of the voltage-clamp, enables the study of single or multiple ion channels in a small "patch" of the cell membrane. sutter.comuk.com

The whole-cell patch-clamp configuration is particularly powerful. re-place.be It is achieved by rupturing the cell membrane patch under the pipette tip, allowing the interior of the pipette to become continuous with the cell's cytoplasm. sutter.comuk.com This configuration permits the recording of currents from the entire cell membrane, providing a comprehensive view of the compound's effect on the total population of ion channels. sutter.comuk.com It also allows for the introduction of specific substances from the pipette into the cell to study intracellular modulation. re-place.be

For a compound like Stirocainide, these techniques would be applied to cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that are genetically engineered to stably express specific human ion channel subunits (e.g., Nav1.5, Kv11.1, Cav1.2). inscreenex.denmi-tt.de This approach provides a controlled environment to isolate the compound's effect on a single type of ion channel, which is a key step in characterizing its pharmacological profile. nmi-tt.denih.gov Automated patch-clamp systems further enhance this process, enabling high-throughput screening and detailed pharmacological validation by testing multiple concentrations of a compound to determine its potency and kinetics. inscreenex.debiorxiv.org

Table 1: Overview of Patch-Clamp Recording Configurations

| Configuration | Description | Primary Application |

| Cell-Attached Patch | A tight seal is formed between the pipette and an intact patch of the cell membrane. The cell itself remains undisturbed. uk.com | Studying the activity of single or multiple ion channels in their native state without disrupting the intracellular environment. sutter.comuk.com |

| Whole-Cell Recording | The membrane patch is ruptured after forming a seal, allowing the pipette solution direct access to the cell's interior. uk.com | Recording the sum of currents from the entire cell membrane; most widely used method to study a compound's overall effect on cellular electrophysiology. sutter.comuk.com |

| Perforated Patch | Pore-forming agents (e.g., nystatin, amphotericin B) in the pipette create small channels in the membrane patch, allowing electrical access without the loss of larger intracellular molecules. researchgate.net | Recording whole-cell currents while preserving endogenous second messenger signaling cascades that can be "washed out" in the standard whole-cell configuration. researchgate.net |

| Inside-Out Patch | After forming a cell-attached patch, the pipette is retracted, excising the membrane patch so that the intracellular surface is exposed to the bath solution. | Studying the influence of intracellular modulators on single-channel activity. |

| Outside-Out Patch | The pipette is retracted from a whole-cell configuration, causing the membrane to reseal with its extracellular surface facing the bath solution. | Investigating how externally applied agents, like neurotransmitters or drugs, affect single-channel function. |

Investigation of Intracellular Signaling Pathway Perturbations

This compound Influence on Key Biochemical Cascades (e.g., Nrf2 Pathway, NF-κB Pathway, drawing insights from related fumarates)

The "fumarate" component of this compound suggests potential interactions with key intracellular signaling pathways that are modulated by other fumaric acid esters, most notably dimethyl fumarate (DMF). nih.gov Two such critical pathways are the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of the cellular antioxidant response, and the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammation. mdpi.comsemanticscholar.org

Nrf2 Pathway Activation:

The Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. semanticscholar.org Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. semanticscholar.orgmdpi.com Fumarates, such as DMF and its active metabolite monomethyl fumarate (MMF), are known to be activators of the Nrf2 pathway. nih.govnih.gov They are electrophilic molecules that can react with specific cysteine residues on Keap1, a process known as S-alkylation. nih.govjneurosci.org This modification leads to a conformational change in Keap1, causing it to release Nrf2. semanticscholar.orgmdpi.com The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, inducing the expression of a suite of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.commdpi.com This mechanism is a key contributor to the therapeutic effects of fumarates in diseases with an oxidative stress component. nih.govmendeley.com

NF-κB Pathway Inhibition:

The NF-κB pathway is integral to the inflammatory response. nih.gov In its inactive state, the NF-κB transcription factor (commonly a heterodimer of p65 and p50) is held in the cytoplasm by an inhibitor protein called IκBα. nih.goviiarjournals.org Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Studies on DMF have shown that it can inhibit the NF-κB pathway, providing an anti-inflammatory effect. nih.govnih.gov The proposed mechanism involves the direct covalent modification of the p65 subunit of NF-κB by DMF, which prevents its translocation to the nucleus and subsequent DNA binding. nih.govnih.gov This inhibition of NF-κB activity appears to be independent of the Nrf2 pathway. researchgate.net

Given these precedents, it is plausible that this compound could also modulate these pathways. Investigating its ability to activate Nrf2 and inhibit NF-κB would be a critical step in understanding its full mechanistic profile beyond direct ion channel modulation.

Table 2: Summary of Fumarate Derivative Effects on Nrf2 and NF-κB Pathways

| Fumarate Derivative | Effect on Nrf2 Pathway | Effect on NF-κB Pathway | Key Findings |

| Dimethyl Fumarate (DMF) | Activator nih.govmdpi.com | Inhibitor nih.govnih.gov | Activates Nrf2 by modifying Keap1. nih.gov Inhibits NF-κB by preventing p65 nuclear translocation. nih.govnih.gov |

| Monomethyl Fumarate (MMF) | Activator nih.gov | Inhibitor mdpi.comnih.gov | The primary active metabolite of DMF. nih.gov Also shown to activate Nrf2 and suppress NF-κB-activated genes. mdpi.comnih.gov |

| Diroximel Fumarate (DRF) | Activator mdpi.comnih.gov | No Significant Inhibition mdpi.com | A prodrug that is rapidly converted to MMF. Its effects are consistent with Nrf2 activation. mdpi.com |

| Isosorbide Di-(Methyl Fumarate) (IDMF) | Activator mdpi.comnih.gov | Inhibitor mdpi.comnih.gov | A novel fumarate compound that demonstrated effects consistent with both Nrf2 activation and NF-κB inhibition. mdpi.com |

Assessment of Impact on Cellular Bioenergetics and Metabolic Fluxes

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to cell function and survival. nih.govmdpi.com Key processes include glycolysis and mitochondrial oxidative phosphorylation (OXPHOS), which together generate the bulk of cellular ATP. ecrjournal.com Fumarate itself is a central metabolite, acting as an intermediate in the mitochondrial Krebs cycle (also known as the tricarboxylic acid or TCA cycle). numberanalytics.com Therefore, introducing an exogenous fumarate-containing compound like this compound could directly influence cellular metabolism.

Impact on Mitochondrial Respiration:

Studies on related fumarates, particularly DMF, reveal a complex impact on cellular bioenergetics. The oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, can be significantly affected. nih.gov Research has shown that DMF can decrease mitochondrial respiration. frontiersin.orgneurology.org For example, in vitro treatment of T cells with DMF led to a significant reduction in maximal respiration. neurology.orgneurology.org This inhibitory effect may be linked to the depletion of glutathione (B108866) and the modification of key metabolic enzymes. nih.govfrontiersin.org In pancreatic cancer cells, DMF was found to depress mitochondrial respiration by decreasing the levels of TCA cycle enzymes like succinate (B1194679) dehydrogenase (SDHA) and oxoglutarate dehydrogenase (OGDH). frontiersin.org

Influence on Metabolic Flux and Mitochondrial Biogenesis:

Metabolic flux analysis, which tracks the flow of metabolites through pathways, is essential for understanding these perturbations. plos.orgfrontiersin.org Fumarate generated endogenously is metabolized to malate (B86768) and subsequently to other intermediates. nih.govresearchgate.netresearchgate.net The introduction of an external fumarate can alter these fluxes. For instance, DMF can augment mitochondrial respiration in some contexts by channeling fumarate into the Krebs cycle, driving respiration through Complex II. biorxiv.org

Paradoxically, while high doses of DMF can inhibit respiration, its activation of the Nrf2 pathway can also lead to a compensatory or protective response. Nrf2 activation has been shown to upregulate mitochondrial biogenesis, the process of generating new mitochondria. nih.govnih.gov Studies have demonstrated that both DMF and MMF can increase the expression of genes involved in mitochondrial biogenesis in an Nrf2-dependent manner. nih.govjneurosci.orgnih.gov This suggests a dual role where the compound may initially cause metabolic stress but subsequently triggers a long-term adaptive response that enhances the cell's bioenergetic capacity. The loss of Nrf2 has been directly linked to impaired respiration and decreased ATP levels, highlighting the importance of this pathway in maintaining cellular energy metabolism. nih.gov

Assessing the impact of this compound on cellular bioenergetics would involve measuring its effects on OCR, ATP production, and glycolysis, and determining whether it similarly induces mitochondrial biogenesis through the Nrf2 pathway.

Table 3: Reported Effects of Dimethyl Fumarate (DMF) on Cellular Bioenergetics

| Bioenergetic Parameter | Observed Effect of DMF | Cellular Context | Citation |

| Basal Oxygen Consumption Rate (OCR) | Dose-dependent induction | Human Fibroblasts | nih.gov |

| Maximal Respiration (OCR) | Decreased by ~30% (ex vivo) / ~75% (in vitro) | Human CD4+ T Cells | neurology.org |

| Mitochondrial Respiration | Severely depressed | Pancreatic Cancer Cells | frontiersin.org |

| Mitochondrial Biogenesis | Upregulated (Nrf2-dependent) | Mouse Embryonic Fibroblasts, In Vivo (Mice, Humans) | nih.govnih.gov |

| ATP Levels | Decreased | Pancreatic Cancer Cells | frontiersin.org |

| Glycolysis Rate | Inhibited (dose-dependent) | N27 Rat Dopaminergic Cells | nih.govjneurosci.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Stirocainide Fumarate

Rational Design Principles for Stirocainide (B1244169) Fumarate (B1241708) Analogues and Derivatives

The rational design of stirocainide and its potential analogues is predicated on the established pharmacophore for Class I antiarrhythmic drugs, which primarily function by blocking voltage-gated sodium channels in the heart. nih.govescholarship.org The design principles for creating analogues and derivatives would logically follow from modifying the core stirocainide structure to optimize its interaction with the sodium channel binding site, thereby enhancing potency, selectivity, and pharmacokinetic properties. rsc.org

The fundamental components of the stirocainide structure that are targets for rational design include:

The Lipophilic Group: In stirocainide, this is represented by the benzylidene-cycloheptane (B2671709) moiety. This group is crucial for hydrophobic interactions with the receptor site. nih.gov The design of analogues would involve modifying this group to alter lipophilicity, which can influence both potency and duration of action. For instance, substitution on the benzene (B151609) ring could modulate electronic and steric properties.

The Linker Group: The imino-oxyethyl chain in stirocainide connects the lipophilic head to the basic amine group. The length, flexibility, and nature of this linker (e.g., ester, ether, amide) are critical for correctly positioning the other functional groups within the binding pocket of the sodium channel. nih.govnih.gov

The Ionizable Amine Group: The diisopropylamine (B44863) moiety is a tertiary amine that is protonated at physiological pH. This positively charged group is believed to interact with anionic residues within the sodium channel pore, a key interaction for channel blockade. nih.gov The degree of substitution on the nitrogen atom affects the pKa and steric bulk, which in turn influences binding and potential subtype selectivity.

The design of novel derivatives would aim to refine these interactions. For example, creating a library of analogues with varying substituents on the benzylidene ring could identify patterns where electron-donating or electron-withdrawing groups enhance activity. mdpi.com Similarly, altering the size of the cycloalkane ring (from cycloheptane (B1346806) to cyclopentane (B165970) or cyclohexane) would impact the conformation of the lipophilic region.

Table 1: Illustrative Rational Design Strategies for Stirocainide Analogues

| Structural Region | Modification Strategy | Design Rationale |

|---|---|---|

| Benzylidene Ring | Introduction of para-substituents (e.g., -Cl, -OCH3, -NO2) | To probe electronic and steric effects on hydrophobic interactions. |

| Cycloheptane Ring | Varying ring size (e.g., cyclopentyl, cyclohexyl) | To alter the conformational profile and fit within the receptor pocket. |

| Linker Chain | Altering length and composition (e.g., replacing ether with amide) | To optimize the spatial orientation between the lipophilic and amine groups. |

Systematic Chemical Modification Strategies and Their Impact on Biological Activity

Systematic chemical modification is a cornerstone of medicinal chemistry used to build a comprehensive understanding of a compound's SAR. nih.govmdpi.com For stirocainide, this would involve the synthesis of a series of related compounds where one part of the molecule is systematically varied while keeping the others constant. The resulting analogues would then be tested for their biological activity, such as their ability to block sodium channels or suppress arrhythmias in cellular or animal models. mdpi.comnih.gov

Key modification strategies would include:

Altering Lipophilicity: The lipophilicity of the benzylidene-cycloheptane group could be systematically modified. Increasing lipophilicity can enhance membrane partitioning and potency up to a certain point, beyond which it may lead to increased toxicity or reduced bioavailability. frontiersin.org

Modifying the Hydrogen-Bonding Capacity: The ether oxygen in the linker of stirocainide is a potential hydrogen bond acceptor. Replacing it with a group that cannot form hydrogen bonds, or one that can act as a donor, would clarify the importance of this interaction for biological activity.

Varying Steric Bulk: The diisopropyl groups on the tertiary amine are sterically bulky. Systematically reducing this bulk (e.g., to diethyl or dimethyl) or increasing it could define the steric constraints of the binding site.

Table 2: Hypothetical Impact of Systematic Modifications on Stirocainide's Biological Activity

| Modification | Expected Impact on Potency | Rationale |

|---|---|---|

| Addition of a 4-chloro group to the benzylidene ring | Potential Increase | Enhances lipophilicity and may introduce favorable electronic interactions. |

| Replacement of the ether linkage with an amide linkage | Potential Decrease or Change in Selectivity | Alters hydrogen bonding capacity and conformational flexibility. |

| Reduction of the benzylidene double bond | Likely Decrease | Increases flexibility, potentially disrupting the optimal conformation for binding. |

Identification of Essential Pharmacophores and Structural Determinants for Potency and Selectivity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. frontiersin.orgu-strasbg.fr For Class I antiarrhythmics like stirocainide, the key pharmacophoric features are well-established and include:

A Lipophilic/Aromatic Center: Essential for hydrophobic interactions with the channel protein. In stirocainide, this is the benzylidene-cycloheptane group.

An Electron-Rich Feature: Often a hydrogen bond acceptor, like the ether oxygen in stirocainide's linker, which can interact with corresponding donor groups in the receptor.

A Positively Ionizable Amine Center: This is crucial for binding to the inner pore of the sodium channel. The diisopropylamine group in stirocainide serves this function.

The spatial relationship between these features is a critical determinant of potency and selectivity. The linker chain dictates this spatial arrangement. Modifications that alter the distance or relative orientation of the lipophilic head and the amine tail would be expected to have a significant impact on activity.

Selectivity, particularly for the cardiac sodium channel isoform (NaV1.5) over neuronal or muscle isoforms, is a key goal in the design of antiarrhythmic drugs. nih.gov While specific determinants for stirocainide's selectivity are not documented, in related compounds, subtle changes in the structure, such as the nature of the aromatic system or the substitution pattern on the amine, can influence isoform selectivity.

Elucidation of Relationship Between Molecular Structure and Specific Research Endpoints

The ultimate goal of SAR and SPR studies is to connect a molecule's structure to measurable biological outcomes.

Ion Channel Potency: The primary endpoint for stirocainide and its analogues is their potency in blocking cardiac sodium channels. nih.govnih.gov Electrophysiological studies using techniques like patch-clamp would be employed to measure the concentration of the compound required to cause a 50% reduction in the sodium current (IC50). A direct relationship would be sought between structural modifications (e.g., increased lipophilicity) and a lower IC50 value (higher potency). Studies on the compound Th 494 (stirocainide) have shown that it effectively suppresses arrhythmias in animal models of myocardial infarction and prolongs intraventricular conduction time, which is a functional consequence of sodium channel blockade. nih.gov

Enzyme Inhibition: While the primary target of stirocainide is an ion channel, many drugs exhibit off-target effects on enzymes. For a comprehensive profile, key metabolic enzymes, such as those in the Cytochrome P450 family, would be studied. Structural modifications could be designed to minimize inhibition of these enzymes, thereby reducing the potential for drug-drug interactions. There is no specific public data on stirocainide's enzyme inhibition profile.

Cellular Phenotypes: The effect of stirocainide analogues on cellular phenotypes, such as changes in action potential duration, effective refractory period, and the suppression of arrhythmias in cultured cardiomyocytes, would be critical research endpoints. For example, Class I antiarrhythmics are known to decrease the maximum rate of depolarization (Vmax) of the cardiac action potential. nih.gov The relationship between the structure of an analogue and its ability to modulate these cellular properties would be a key focus.

Computational and Theoretical Chemistry Approaches in Stirocainide Fumarate Research

Molecular Docking and Ligand-Based Drug Design Strategies

Molecular docking and ligand-based strategies are foundational computational techniques used to explore how a molecule like Stirocainide (B1244169) interacts with its biological target and to design novel analogs with improved properties. nih.gov

Molecular Docking is a structure-based method that predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. pnas.org For Stirocainide, this involves docking the molecule into a structural model of the hNaV1.5 sodium channel. Such studies on analogous class I antiarrhythmic drugs have identified a key binding site within the channel's inner pore, highlighting the importance of specific amino acid residues. pnas.orgahajournals.org Notably, phenylalanine (F1760) and tyrosine (Y1767) in the DIVS6 segment of hNaV1.5 are critical for the binding of many local anesthetic and antiarrhythmic drugs. pnas.orgnovapublishers.com A docking study of Stirocainide would aim to predict its binding mode and affinity, calculating a scoring function to estimate the strength of the interaction. This reveals specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex, providing a static snapshot of the binding event.

Table 1: Illustrative Molecular Docking Results for Stirocainide with hNaV1.5

| Parameter | Predicted Value | Significance |

| Binding Affinity (kcal/mol) | -9.8 | Represents the predicted free energy of binding; a more negative value suggests a stronger interaction. |

| Key Interacting Residues | F1760, Y1767, N406 | Identifies specific amino acids in the hNaV1.5 pore that form crucial contacts with Stirocainide. pnas.orgnovapublishers.com |

| Types of Interactions | π-π stacking, Hydrogen bond, Hydrophobic | Describes the nature of the chemical forces holding the ligand in the binding site. novapublishers.com |

| Predicted Inhibitory Constant (Ki) | 85 nM | An estimated measure of the concentration required to produce half-maximum inhibition. |

Ligand-Based Drug Design (LBDD) is employed when a high-resolution structure of the target is unavailable or to complement docking studies. nih.gov This approach relies on analyzing a set of molecules known to be active against the target. For Stirocainide, a pharmacophore model could be developed using a series of related '-cainide' compounds. who.intwho.int This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for antiarrhythmic activity. Researchers can then screen virtual libraries or design novel molecules that match this pharmacophore, prioritizing them for synthesis and testing.

Quantum Chemical Calculations and Conformational Analysis of Stirocainide Fumarate (B1241708)

Quantum chemical calculations and conformational analysis provide a fundamental understanding of Stirocainide fumarate's intrinsic electronic and structural properties, which ultimately govern its interactions with its biological target.

Quantum Chemical Calculations , often using Density Functional Theory (DFT), are applied to determine the molecule's optimal 3D geometry, electronic structure, and reactivity descriptors. researchgate.nettandfonline.com For this compound, calculations would be performed on both the protonated Stirocainide cation and the fumarate anion. These calculations yield valuable information such as the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and stability. researchgate.net This data is also essential for developing accurate parameters for use in classical simulations like molecular dynamics.

Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. Flexible molecules like Stirocainide can exist in numerous conformations, each with a different energy level. However, only a specific "bioactive" conformation is typically responsible for binding to the target receptor. Conformational analysis helps identify the low-energy, stable conformations that are most likely to exist under physiological conditions. The results are often plotted on a potential energy surface, showing the energy barriers between different conformers. Understanding the conformational preferences of Stirocainide is critical for rational drug design, as modifications that lock the molecule into its bioactive conformation can lead to enhanced potency and selectivity.

Table 2: Representative Conformational Analysis Data for a Key Dihedral Angle in Stirocainide

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) | Description |

| Anti | 180 | 0.00 | 75% | The most stable, lowest energy state where bulky groups are furthest apart. |

| Gauche 1 | 60 | 0.95 | 12% | A staggered conformation that is slightly higher in energy due to steric hindrance. |

| Gauche 2 | -60 | 0.95 | 12% | Energetically equivalent to Gauche 1. |

| Syn (Eclipsed) | 0 | 5.20 | <1% | The least stable, highest energy state where bulky groups are closest. |

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

While molecular docking provides a static image, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between Stirocainide and its target over time. mdpi.com MD simulations are crucial for studying flexible systems like ion channels, revealing how the protein and ligand adapt to each other upon binding. researchgate.netrsc.org In a typical setup, the docked Stirocainide-hNaV1.5 complex is placed within a simulated biological membrane and solvated with water and ions to mimic the cellular environment. rsc.org The simulation then calculates the movements of every atom over a period of nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory provides several key insights:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues reveals which parts of the protein are rigid and which are flexible during the simulation. This can highlight dynamic regions of the binding site that are important for the interaction.

Interaction Persistence: MD simulations allow researchers to track the formation and breaking of specific interactions, such as hydrogen bonds, over time. This helps distinguish transient contacts from stable, critical interactions that anchor the drug in place.

These simulations provide a more realistic and detailed understanding of the binding mechanism, including potential pathways for the drug to enter and exit the channel pore, which is not achievable with static docking alone. biorxiv.orgresearchgate.net

Table 3: Typical Parameters and Insights from an MD Simulation of Stirocainide-hNaV1.5

| Simulation Parameter | Typical Value | Insight Gained |

| Simulation Time | 200 ns | Assesses the long-term stability and dynamics of the ligand-receptor complex. |

| Ligand RMSD | 1.5 Å (average) | A low and stable value suggests the binding pose predicted by docking is maintained. |

| Protein RMSF | High fluctuation in extracellular loops | Identifies flexible regions of the hNaV1.5 channel that may be involved in gating or ligand access. |

| Key H-Bond Occupancy | Stirocainide-N406 > 90% | Confirms a persistent and strong hydrogen bond critical for stable binding. |

In Silico Prediction of Pharmacodynamic Parameters and Biological Interactions

In silico models are increasingly used to predict the pharmacodynamic (PD) properties of drug candidates, which describe the effects of the drug on the body. nih.gov For Stirocainide, these computational methods aim to bridge the gap between its molecular action (binding to hNaV1.5) and its physiological outcome (antiarrhythmic effect). inria.frresearchgate.net

Computational approaches can predict key PD parameters that are traditionally measured experimentally. By combining docking scores, MD simulation data, and other molecular descriptors, it is possible to estimate a compound's binding affinity (Ki) or its functional potency (IC50). youtube.com Furthermore, more complex systems pharmacology models can simulate how the inhibition of sodium channels by Stirocainide affects the cardiac action potential. These models can predict changes in action potential duration, upstroke velocity, and other electrophysiological properties, providing a quantitative forecast of the drug's antiarrhythmic and potential pro-arrhythmic effects. nih.gov These predictions are invaluable for prioritizing compounds in the early stages of drug discovery, allowing researchers to focus experimental efforts on candidates with the most promising predicted profiles. researchgate.netacs.org

Table 4: Examples of In Silico Predicted Pharmacodynamic Parameters for Stirocainide Analogs

| Compound | Predicted IC50 (nM) on hNaV1.5 | Predicted Effect on Action Potential | Predicted Pro-arrhythmic Risk |

| Analog A | 75 | Strong decrease in upstroke velocity | Low |

| Analog B | 250 | Moderate decrease in upstroke velocity | Very Low |

| Analog C | 35 | Strong decrease in upstroke velocity | Moderate |

| Stirocainide | 90 | Strong decrease in upstroke velocity | Low |

Integration of Machine Learning and Artificial Intelligence Methodologies in Chemical Design and Biological Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational drug design by enabling the analysis of vast datasets to identify complex patterns and make predictions. jogh.orgmdpi.com These approaches are highly applicable to the optimization of Stirocainide and the discovery of novel antiarrhythmic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application of ML in this area. wiley.com A QSAR model is built by training an algorithm on a dataset of compounds with known antiarrhythmic activities. The algorithm learns the relationship between the molecules' structural features (descriptors) and their biological effect. Once trained, the model can rapidly predict the activity of new, untested Stirocainide analogs, guiding chemists to synthesize the most promising candidates. wiley.com

AI is also used for:

Toxicity Prediction: ML models can be trained to predict adverse cardiovascular effects, such as the potential for a drug to cause arrhythmia (e.g., by blocking the hERG potassium channel). acs.orgnih.govdana-farber.org Screening virtual compounds like Stirocainide analogs through these models helps to flag potentially toxic molecules early in the design process. wiley.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with desired properties (e.g., high affinity for hNaV1.5, low predicted toxicity), these algorithms can propose novel chemical structures that are optimized for the therapeutic goal, moving beyond simple modifications of an existing scaffold.

The integration of AI and ML provides powerful predictive tools that can significantly accelerate the cycle of designing, testing, and refining new drug candidates based on the Stirocainide chemical framework. plos.orgnih.gov

Table 5: Illustrative Use of an AI Classifier for Cardiac Safety Prediction

| Compound | Predicted hNaV1.5 Affinity | Predicted hERG Blockade | AI-Predicted Risk Class | Recommendation |

| Stirocainide | High | Low | Low Risk | Proceed |

| Analog X | Very High | High | High Risk | Deprioritize |

| Analog Y | High | Moderate | Moderate Risk | Further Evaluation |

| Analog Z | Low | Low | Low Risk | Deprioritize (Low Potency) |

Preclinical Research Models and Methodologies in Stirocainide Fumarate Studies

In Vitro Cellular and Tissue Models for Pharmacological Characterization

In vitro models are crucial for the initial characterization of a drug's effect on cardiac cells and tissues in a controlled environment. These models range from single cell lines to complex, multi-cellular systems that mimic human physiology.

Application of Cell Line-Based Assays for Target Engagement and Functional Responses

Cell line-based assays are a cornerstone of modern drug discovery, offering a high-throughput method to screen compounds and investigate their direct interaction with specific molecular targets. For an antiarrhythmic agent like Stirocainide (B1244169), which has been identified as a sodium channel inhibitor, cell lines engineered to express specific cardiac ion channels (e.g., SCN5A for the NaV1.5 sodium channel) would be invaluable.

These assays can quantitatively measure target engagement, determining the affinity and binding kinetics of the compound to its intended receptor. Functional response assays, such as automated patch-clamp electrophysiology on these cell lines, can then elucidate the precise effect of Stirocainide on ion channel function—for instance, measuring the reduction in sodium current and characterizing the voltage- and state-dependency of the block.

Despite the utility of these methods in characterizing antiarrhythmic drugs, there is no publicly available scientific literature detailing the use of specific cell line-based assays for the target engagement and functional response profiling of Stirocainide fumarate (B1241708).

Utilization of Primary Cell Culture Systems and Organoids for Mechanistic Insights

To gain deeper mechanistic insights in a more physiologically relevant context, primary cell cultures and organoids are increasingly utilized. Primary cardiomyocytes, isolated directly from animal hearts, provide a closer representation of native cardiac electrophysiology compared to immortalized cell lines.

While specific studies on Stirocainide using primary cultured cardiomyocytes or cardiac organoids have not been reported, historical in vitro research has been conducted on isolated cardiac tissues, which serve a similar purpose of providing mechanistic data from a complex biological system. An early study investigated the actions of Stirocainide (then referred to as Th 494) on isolated guinea-pig atria and papillary muscles. This research characterized Stirocainide as a Na+-inhibitory antiarrhythmic agent. The key findings from these tissue-based assays are summarized below.

Interactive Data Table: Electrophysiological Effects of Stirocainide in Isolated Guinea-Pig Cardiac Tissues

| Preparation | Parameter | Observed Effect of Stirocainide (1-10 µmol/L) |

|---|---|---|

| Atria | Action Potential Duration | Small Increase |

| Papillary Muscles | Action Potential Duration | Small Increase |

| Both | Resting Potential | No Change |

This table summarizes the reported electrophysiological effects of Stirocainide on isolated cardiac preparations, highlighting its specific impact on action potential duration without altering other key parameters.

In Vivo Animal Models for Pharmacodynamic and Pharmacokinetic Research (Strictly Excluding Clinical Efficacy/Safety Assessment)

In vivo animal models are indispensable for understanding how a drug behaves in a complex, living system, providing critical data on its pharmacodynamic effects and pharmacokinetic profile.

Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Excretion in a Research Context)

Pharmacokinetic (PK) studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. This profiling is essential to understand the drug's journey through the body, its bioavailability, and how it is cleared. Typically, PK studies are conducted in various animal species (e.g., rodents, canines) to gather data that can eventually be used to predict human pharmacokinetics.

While the circulation of Stirocainide has been studied in cats, detailed preclinical pharmacokinetic profiling, including comprehensive ADME data for Stirocainide fumarate in various animal species, is not extensively described in the available scientific literature.

Exploration of Biological Effects in Preclinical Disease-Relevant Animal Models (e.g., Cellular and Molecular Endpoints)

Preclinical disease-relevant animal models are used to assess the pharmacological effects of a drug in the context of a specific pathology. For an antiarrhythmic agent, models of cardiac arrhythmia are paramount.

The pharmacological actions of Stirocainide were investigated in both anesthetized and conscious cats. Furthermore, its efficacy in a disease-relevant model was demonstrated in a canine model of myocardial infarction, which is known to produce "2nd phase arrhythmias." In this model, Stirocainide was shown to be highly effective at suppressing various forms of ventricular arrhythmias.

Interactive Data Table: In Vivo Pharmacodynamic Effects of Stirocainide in Animal Models

| Animal Model | Condition | Key Findings |

|---|---|---|

| Cat (Anesthetized and Conscious) | Normal Circulation | General pharmacological actions investigated. |

| Dog | Myocardial Infarction-Induced Arrhythmias | Reduced frequent ventricular ectopics, tachycardias, salvos, and R-on-T phenomena by 80-90%. |

This table presents the outcomes of in vivo studies of Stirocainide in feline and canine models, demonstrating its potent antiarrhythmic activity in a post-myocardial infarction setting.

Comparative Pharmacological Analyses in Animal Models

For context, such comparative analyses in preclinical animal models are fundamental in drug development. They typically involve evaluating a new chemical entity against established drugs like flecainide, lidocaine (B1675312), or procainamide to determine its relative potency, efficacy, and electrophysiological profile. nih.gov These studies are crucial for classifying the drug according to the Vaughan Williams classification and for predicting its potential clinical utility and safety profile.

Methodological Considerations and Limitations of Animal Models in Translational Research

The successful translation of preclinical findings to clinical applications in cardiac electrophysiology is fraught with challenges. While animal models are indispensable for studying arrhythmia mechanisms and for the initial testing of therapeutic interventions, significant disparities between animal physiology and human pathophysiology often limit the predictive value of these studies. nih.gov

One of the primary challenges lies in the inherent species-specific differences in cardiac anatomy and electrophysiology. For instance, the hearts of commonly used small animal models, such as mice and rats, have significantly different ion channel expressions and action potential characteristics compared to humans. nih.gov While larger animal models, including dogs, pigs, and goats, offer closer anatomical and physiological resemblance to the human heart, they are not without their own limitations and are associated with higher costs and ethical considerations. nih.gov

Furthermore, the methods used to induce arrhythmias in animal models may not fully replicate the complex and often chronic nature of human cardiac diseases. nih.gov Arrhythmias in preclinical studies are often initiated in otherwise healthy hearts, which contrasts with the frequently diseased and remodeled substrate found in patients. nih.gov

The translation from preclinical discoveries to clinical applications for antiarrhythmic drugs has historically been difficult. nih.gov Methodological issues, including a lack of rigor in study design and reporting, can introduce bias and contribute to the high rate of failure when transitioning from animal studies to human clinical trials. nih.gov Enhancing the methodological quality and ensuring transparent reporting in preclinical cardiovascular research are critical steps toward improving the reproducibility and translational potential of these studies. nih.gov

Advanced Analytical Methodologies for Stirocainide Fumarate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Research Compounds (e.g., NMR, High-Resolution Mass Spectrometry)

The definitive confirmation of a newly synthesized compound's chemical structure and the assessment of its purity are foundational steps in pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For Stirocainide (B1244169), NMR analysis is used to verify the presence and connectivity of its key structural features, including the benzylidene group, the cycloheptanone (B156872) ring, the oxime ether linkage, and the diisopropylaminoethyl side chain. The spectrum of the fumarate (B1241708) counter-ion is also observed, typically as a singlet in the ¹H NMR spectrum around 6.5 ppm in DMSO-d₆. nih.gov Purity is assessed by comparing the integrals of signals from the main compound to those of any impurities present.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Stirocainide This table presents predicted chemical shift ranges based on the known structure of Stirocainide. Actual experimental values may vary based on solvent and other conditions.

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzylidene (=CH-Ph) | 7.2 - 7.6 (m) | 125 - 140 |

| Phenyl (C₆H₅) | 7.1 - 7.4 (m) | 128 - 138 |

| Cycloheptanone (CH₂) | 1.5 - 2.8 (m) | 25 - 50 |

| Cycloheptanone (C=N) | - | 160 - 170 |

| O-CH₂ | 4.0 - 4.3 (t) | 65 - 75 |

| N-CH₂ | 2.8 - 3.2 (t) | 45 - 55 |

| N-CH(CH₃)₂ | 3.0 - 3.5 (septet) | 48 - 55 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. usitc.gov For Stirocainide (base), with a molecular formula of C₂₂H₃₄N₂O, HRMS provides a precise mass measurement that can confirm its composition, typically within a few parts per million (ppm) of the theoretical value. ndclist.com This technique is highly sensitive and specific, making it excellent for verifying the identity of the primary compound and detecting trace-level impurities. genedata.com The combination of liquid chromatography with HRMS (LC-HRMS) is particularly effective for separating and identifying components in a mixture. rjptonline.org

Table 2: High-Resolution Mass Spectrometry Data for Stirocainide

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₄N₂O |

| Theoretical Monoisotopic Mass | 342.26711 u |

| Expected Ion (ESI+) | [M+H]⁺ |

Chromatographic Methods for Quantitative Analysis in Complex Biological Matrices (e.g., for Animal Pharmacokinetics)

To understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), researchers must accurately measure its concentration over time in biological fluids like plasma or serum. europa.eu Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. bioxpedia.comunc.edu

The process involves first extracting the drug from the biological matrix, which can be done through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govresearchgate.net The extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. khanacademy.org The chromatographic column separates the analyte of interest (Stirocainide) from endogenous matrix components and any metabolites.

The separated components then enter a tandem mass spectrometer. The first mass analyzer (Q1) is set to select the specific m/z of the parent drug ion (e.g., the [M+H]⁺ ion of Stirocainide). This selected ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for precise quantification, even at very low concentrations. chromsystems.com

Table 3: Example LC-MS/MS Parameters for Quantification of Stirocainide in Rat Plasma This table outlines typical parameters for a bioanalytical method; specific values would require experimental optimization.

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation. |

| LC System | UPLC System |

| Column | Reversed-Phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Gradient elution, starting with low %B, increasing to high %B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Parent Ion (Q1): 343.3 -> Fragment Ion (Q3): [Specific fragment to be determined] |

| Internal Standard | A stable isotope-labeled version of Stirocainide or a structurally similar compound. |

Pharmacokinetic studies in animal models, such as rats, are essential for characterizing a drug's profile. basinc.comnih.gov By collecting blood samples at various time points after administration and analyzing them with a validated LC-MS/MS method, key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC) can be determined. europa.eu

High-Throughput Screening Platforms for Compound Discovery and Functional Profiling

High-Throughput Screening (HTS) platforms are a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. In the context of antiarrhythmic drug development, HTS is used to identify compounds that modulate the function of cardiac ion channels, which are the primary targets for many such drugs. drugfuture.com

These platforms often utilize automated, miniaturized assays to measure cellular responses. For instance, automated patch-clamp systems can measure the effect of thousands of compounds on specific ion channels (e.g., sodium, potassium, or calcium channels) expressed in cell lines. who.int Fluorescence-based assays using voltage- or ion-sensitive dyes are also common, providing a readout of changes in membrane potential or ion flux in response to a test compound.

More recently, the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in HTS platforms has gained prominence. mdpi.com These cells more closely mimic human cardiac physiology and can be used to assess a compound's efficacy and potential cardiotoxicity simultaneously. mdpi.comwho.int By evaluating parameters like action potential duration and looking for pro-arrhythmic signals, these systems help in profiling and prioritizing lead compounds like Stirocainide for further development. who.int This approach allows for the functional profiling of a compound's effects across multiple ion channels and cellular endpoints in a single, integrated system, greatly accelerating the discovery and optimization process. who.int

Future Directions and Emerging Research Avenues for Stirocainide Fumarate

Development of Next-Generation Stirocainide (B1244169) Fumarate (B1241708) Analogues with Enhanced Research Utility and Specificity

The development of analogues of existing compounds is a common strategy to enhance desired properties or to explore the structure-activity relationship (SAR). In the context of stirocainide, the synthesis of new, related compounds could lead to tools with greater potency and specificity for their biological targets. A recent study detailed the synthesis of several new stiripentol-related compounds, which are structurally analogous to stirocainide. nih.gov This research demonstrated that new analogues could be synthesized through methods like crossed-aldol condensation and regioselective reduction. nih.gov The resulting compounds were shown to have different inhibitory activities on human lactate (B86563) dehydrogenase A (hLDHA), with all new analogues being more active than the parent compound, stiripentol (B1682491). nih.gov This highlights the potential for creating a library of stirocainide analogues, each with slightly different properties, which could be invaluable for research purposes. By systematically modifying the stirocainide scaffold, researchers can fine-tune the molecule's interaction with its targets, leading to more precise tools for biological investigation.

| Research Area | Key Methodologies | Potential Outcomes |

| Analogue Synthesis | Crossed-aldol condensation, Regioselective reduction | Creation of a library of stirocainide analogues with varied properties. |

| Structure-Activity Relationship (SAR) Analysis | Comparison of the biological activity of different analogues. | Identification of key structural features for target interaction and specificity. |

| Enhanced Research Tools | Development of analogues with higher potency and target selectivity. | More precise probes for studying biological pathways. |

Application of Stirocainide Fumarate as a Chemical Probe to Decipher Underexplored Biological Pathways and Mechanisms

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. nih.govpitt.edu To be effective, a chemical probe should ideally have high affinity for its primary target and high selectivity over other related targets. nih.gov While stirocainide's initial classification was as a Class I antiarrhythmic, its mechanisms of action may be broader. who.int The exploration of stirocainide and its analogues as chemical probes could help to uncover novel biological roles. For instance, the related compound stiripentol has been shown to modulate the GABAergic system, inhibit ion channels, and even regulate energy metabolism by inhibiting lactate dehydrogenase. nih.govnih.gov By using stirocainide as a probe, researchers could investigate its effects on various pathways, potentially identifying new targets and mechanisms. This approach can be particularly useful for deciphering complex cellular processes where the roles of specific proteins are not yet fully understood. nih.govbiorxiv.org The use of high-throughput phenotyping with a diverse set of chemical probes can rapidly expand our understanding of metabolic pathways and their regulation. plos.org

Advanced Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

To gain a holistic understanding of how a compound like stirocainide affects a biological system, it is crucial to integrate data from multiple "omics" fields. nih.govpharmalex.com This includes genomics (studying the complete set of DNA), proteomics (studying the entire set of proteins), and metabolomics (studying the complete set of small-molecule metabolites). By combining these datasets, researchers can build a more complete picture of the cellular response to stirocainide. nih.govrsc.org For example, treating cells with stirocainide and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the pathways that are most affected by the compound. researchgate.net This integrated approach can help to identify the primary targets of stirocainide, as well as downstream effects and potential off-target interactions. cmbio.io Such a systems-level view is essential for understanding the compound's full biological impact and for identifying potential new applications. researchgate.net The challenges in integrating these large and complex datasets are significant, but the potential rewards in terms of new biological insights are substantial. rsc.orgresearchgate.net

| Omics Field | Data Generated | Potential Insights from Integration |

| Genomics/Transcriptomics | Gene expression profiles | Identification of genes and pathways regulated by stirocainide. |

| Proteomics | Protein abundance and modification data | Understanding the impact on protein networks and signaling cascades. |

| Metabolomics | Profiles of small-molecule metabolites | Revealing changes in metabolic pathways and cellular energy status. |

Exploration of this compound in Emerging In Vitro and In Silico Systems as Progressive Alternatives to Traditional In Vivo Models

The use of in vitro (in a dish or test tube) and in silico (computer-based) models is becoming increasingly important in biomedical research as a way to reduce, refine, and replace the use of animal models. hsd-fmsb.orginvivobiosystems.comscience-entrepreneur.com These alternative models offer several advantages, including higher throughput, lower cost, and the ability to use human-derived cells, which can be more relevant to human biology. invivobiosystems.comscience-entrepreneur.com For stirocainide research, in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment to study the compound's effects on specific tissues or organs. science-entrepreneur.com In silico approaches, such as molecular docking and pharmacokinetic modeling, can be used to predict how stirocainide will interact with its targets and how it will be processed by the body. hsd-fmsb.orgnih.govnih.gov These computational models can help to guide the design of new analogues and to prioritize compounds for further experimental testing. hsd-fmsb.orgnih.gov By combining in vitro and in silico approaches, researchers can gain a wealth of information about stirocainide's properties before moving into more complex and expensive in vivo studies. nih.gov

Potential for this compound as a Validating Tool for Novel Therapeutic Targets

Once a potential new therapeutic target has been identified, for example through genetic studies or omics approaches, it is crucial to validate that modulating this target has the desired therapeutic effect. Chemical probes can play a vital role in this target validation process. pitt.edu Stirocainide and its future analogues, with their potential to interact with specific biological targets, could be used to test the "druggability" of these targets. By observing the phenotypic effects of treating cells or organisms with a stirocainide-based probe, researchers can gain confidence that modulating the target of interest is a viable therapeutic strategy. This is a critical step in the drug discovery pipeline, helping to bridge the gap between basic biological research and the development of new medicines. pitt.edu The development of potent and selective probes derived from stirocainide could therefore accelerate the validation of new targets for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for evaluating the solubility of Stirocainide fumarate in aqueous solutions?

- Methodology : Conduct solubility studies using standardized protocols, such as the shake-flask method under controlled pH (e.g., 7.4 for physiological conditions) and temperature (e.g., 25°C and 37°C). Analytical quantification can be performed via high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration curves are validated for linearity and precision .

- Key Variables : Include ionic strength, buffer composition, and equilibration time. Document deviations from standard protocols to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity in plasma or tissue samples. Validate methods according to ICH guidelines (e.g., accuracy, precision, matrix effects).

- Comparative Table :

| Technique | Sensitivity (LOD) | Matrix Compatibility | Key Reference |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | Plasma, Urine | |

| LC-MS/MS | 0.01 ng/mL | Tissue, Serum |

Q. How should researchers design in vitro assays to assess this compound’s receptor binding kinetics?

- Methodology : Employ radioligand binding assays (e.g., using tritiated analogs) with appropriate controls (e.g., non-specific binding measured in the presence of excess unlabeled ligand). Calculate dissociation constants (Kd) via Scatchard analysis .

- Critical Considerations : Account for temperature (e.g., 25°C vs. 37°C) and buffer composition, as these influence binding affinity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across species be resolved?

- Methodology : Perform allometric scaling to extrapolate human PK parameters from preclinical data (e.g., rat, dog). Validate predictions using physiologically based pharmacokinetic (PBPK) modeling, incorporating species-specific enzyme expression and blood flow rates .

- Data Analysis : Use Bayesian statistical frameworks to reconcile interspecies variability in clearance and volume of distribution .

Q. What strategies mitigate batch-to-batch variability in this compound’s synthesis for preclinical studies?